N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 3-chloro-4-fluorophenyl group and a 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed through a reaction with an amine under basic conditions.
Introduction of the 3-chloro-4-fluorophenyl Group: This can be achieved via a nucleophilic aromatic substitution reaction, where the benzamide is reacted with 3-chloro-4-fluoroaniline.
Attachment of the 1,1-dioxidotetrahydrothiophen-3-yl Carbamoyl Moiety: This step involves the reaction of the intermediate with a suitable thiophene derivative, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its structural features suggest it might interact with biological macromolecules in unique ways.
Medicine
In medicine, the compound could be explored for therapeutic applications. Its potential to modulate biological pathways makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. For example, it could bind to an active site or allosteric site, inhibiting or modulating the activity of the target protein. The pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid
- N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzylamine
Uniqueness
Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This unique combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17ClFN3O4S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C18H17ClFN3O4S/c19-15-9-13(4-5-16(15)20)21-17(24)11-2-1-3-12(8-11)22-18(25)23-14-6-7-28(26,27)10-14/h1-5,8-9,14H,6-7,10H2,(H,21,24)(H2,22,23,25) |
InChI Key |
XEHOBSGWFVRYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.